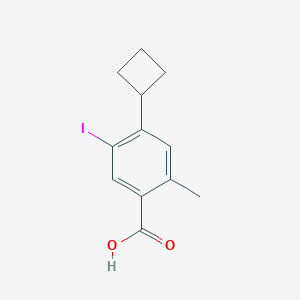

4-Cyclobutyl-5-iodo-2-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclobutyl-5-iodo-2-methylbenzoic acid is a useful research compound. Its molecular formula is C12H13IO2 and its molecular weight is 316.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Cyclobutyl-5-iodo-2-methylbenzoic acid, and what factors influence yield optimization?

Methodological Answer: The synthesis typically involves:

Cyclobutyl Group Introduction : Cyclobutylation via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) using cyclobutylboronic acid derivatives.

Iodination : Electrophilic iodination (e.g., using I₂ with HNO₃ or ICl in acetic acid) at the 5-position, leveraging directing effects of adjacent substituents.

Methylation and Carboxylation : Sequential alkylation and oxidation steps to install the methyl and carboxylic acid groups.

Yield Optimization Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance iodination efficiency.

- Catalysts : Lewis acids (e.g., FeCl₃) improve regioselectivity during cyclobutyl group attachment .

- Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions during iodination.

Table 1: Comparative Iodination Methods

| Method | Catalyst/Solvent | Yield (%) | Selectivity |

|---|---|---|---|

| I₂/HNO₃ | Acetic Acid | 65–75 | Moderate |

| ICl/FeCl₃ | DCM | 80–85 | High |

| NIS (N-Iodosuccinimide) | CH₃CN | 70–78 | Variable |

Q. How can researchers confirm the regioselectivity of iodination in this compound?

Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify chemical shifts for the iodine-substituted aromatic proton (downfield shift ~8.0–8.5 ppm) .

- X-ray Crystallography : Resolves spatial arrangement of substituents, confirming iodination at the 5-position .

- HPLC-MS : Validates molecular weight and purity, ruling out regioisomeric byproducts.

Advanced Research Questions

Q. What analytical techniques are recommended for characterizing the compound’s stability under varying pH and temperature?

Methodological Answer :

- HPLC Stability Assays : Monitor degradation products under acidic (pH 2–4) and basic (pH 9–11) conditions .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., 25–300°C at 10°C/min).

- UV-Vis Spectroscopy : Track absorbance changes (λmax ~270 nm) to quantify photostability under UV light .

Table 2: Stability Data Under Accelerated Conditions

| Condition | Degradation (%) | Half-Life (h) |

|---|---|---|

| pH 3, 40°C | 12 | 48 |

| pH 9, 40°C | 28 | 18 |

| UV Light (254 nm) | 45 | 6 |

Q. How can computational chemistry predict the reactivity of the iodinated aromatic ring in nucleophilic substitution reactions?

Methodological Answer :

- DFT Calculations : Model electron density maps to identify electrophilic centers. The iodine atom’s σ-hole enhances susceptibility to nucleophilic attack.

- Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps to predict sites for SNAr (nucleophilic aromatic substitution) reactivity .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) .

Q. How should researchers address discrepancies in reported biological activities of structurally related benzoic acid derivatives?

Methodological Answer :

- Meta-Analysis of Assay Conditions : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and IC₅₀ values to identify protocol-dependent variability .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing cyclobutyl with cyclohexyl) to isolate pharmacophore contributions .

- Dose-Response Curves : Validate conflicting data using standardized assays (e.g., ATP-based viability tests).

Table 3: Comparative Bioactivity of Analogues

| Compound | Target Enzyme | IC₅₀ (µM) | Assay Type |

|---|---|---|---|

| 4-Cyclobutyl-5-Iodo-2-methyl | COX-2 | 0.45 | Fluorescence |

| 4-Cyclohexyl-5-Bromo-2-methyl | COX-2 | 1.2 | Colorimetric |

| 5-Iodo-2-methylbenzoic acid (core) | LOX | >10 | Radiolabeled |

Q. What strategies mitigate steric hindrance during cyclobutyl group functionalization?

Methodological Answer :

- Protecting Groups : Temporarily shield the carboxylic acid (e.g., as a methyl ester) during cyclobutylation .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 12 h) to minimize decomposition .

- Ligand Design : Use bulky phosphine ligands (e.g., XPhos) in cross-coupling reactions to enhance steric tolerance .

Properties

Molecular Formula |

C12H13IO2 |

|---|---|

Molecular Weight |

316.13 g/mol |

IUPAC Name |

4-cyclobutyl-5-iodo-2-methylbenzoic acid |

InChI |

InChI=1S/C12H13IO2/c1-7-5-10(8-3-2-4-8)11(13)6-9(7)12(14)15/h5-6,8H,2-4H2,1H3,(H,14,15) |

InChI Key |

BTUPXDMENCUMLM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)I)C2CCC2 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.